2-(Benzenesulfinyl)naphthalene-1,4-dione
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Overview
Description
2-(Benzenesulfinyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)naphthalene-1,4-dione typically involves the reaction of naphthoquinone with benzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors could also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(Benzenesulfinyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)naphthalene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, generating reactive oxygen species that can damage cellular components. It may also interact with enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular targets and pathways are still under investigation, but its ability to induce oxidative stress is a key factor in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone without the sulfinyl group.
Menadione (Vitamin K3): A methylated derivative of naphthoquinone.
Juglone: A naturally occurring naphthoquinone with a hydroxyl group.
Uniqueness
2-(Benzenesulfinyl)naphthalene-1,4-dione is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105259-61-8 |
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Molecular Formula |
C16H10O3S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(benzenesulfinyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H10O3S/c17-14-10-15(20(19)11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H |
InChI Key |
OEEUXXJAKJYNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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